Bienvenue dans la boutique en ligne BenchChem!

1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one

CB1 receptor antagonist Azetidine Structure-activity relationship

1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one (CAS 2310153-91-2) is a synthetic small-molecule organic compound belonging to the heterocycle-substituted 3-alkyl azetidine derivative class. Its structure incorporates an oxolane (tetrahydrofuran) ring linked via a methoxy bridge to an azetidine core, which is further N-acylated with a 2-phenoxypropan-1-one moiety.

Molecular Formula C17H23NO4
Molecular Weight 305.374
CAS No. 2310153-91-2
Cat. No. B2685754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one
CAS2310153-91-2
Molecular FormulaC17H23NO4
Molecular Weight305.374
Structural Identifiers
SMILESCC(C(=O)N1CC(C1)OCC2CCOC2)OC3=CC=CC=C3
InChIInChI=1S/C17H23NO4/c1-13(22-15-5-3-2-4-6-15)17(19)18-9-16(10-18)21-12-14-7-8-20-11-14/h2-6,13-14,16H,7-12H2,1H3
InChIKeyISEZDOPHMFNTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one (CAS 2310153-91-2): Structural Overview and Patent Pedigree


1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one (CAS 2310153-91-2) is a synthetic small-molecule organic compound belonging to the heterocycle-substituted 3-alkyl azetidine derivative class. Its structure incorporates an oxolane (tetrahydrofuran) ring linked via a methoxy bridge to an azetidine core, which is further N-acylated with a 2-phenoxypropan-1-one moiety . This compound is cataloged in drug-target databases as 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' (synonym: PMID26161824-Compound-158), indicating its origin within a patent family assigned to Merck Sharp & Dohme Corp. that claims cannabinoid-1 (CB1) receptor antagonists/inverse agonists for the treatment of obesity and metabolic disorders [1][2]. The compound is classified as a small molecular drug at the patented preclinical stage with obesity (ICD-11: 5B81) as the primary indication [1].

Why Generic Substitution Fails for 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one: The Structural Hypersensitivity of CB1 Antagonist Azetidines


Within the heterocycle-substituted 3-alkyl azetidine class targeting the cannabinoid CB1 receptor, minor structural modifications produce profound differences in receptor binding affinity, functional activity (antagonism vs. inverse agonism), and critically, peripheral vs. central nervous system (CNS) partitioning [1]. The review by Sharma et al. (2015) explicitly notes that safer CB1 antagonists for obesity treatment can be achieved by 'increasing the polar surface area, decreasing the lipophilicity and designing of neutral antagonists and allosteric inhibitors' [1]. The oxolan-3-ylmethoxy substituent present in CAS 2310153-91-2 introduces a specific combination of hydrogen bond acceptor capacity and conformational flexibility at the azetidine 3-position that cannot be replicated by simple alkoxy, halo, or unsubstituted alkyl analogs. Even among close patent analogs (e.g., compounds 158–165 in PMID26161824), variation in the N-acyl moiety (phenoxypropanone vs. substituted benzoyl vs. heteroaryl carbonyl) is expected to differentially modulate CB1 binding kinetics and peripheral selectivity profiles. Generic substitution without empirical confirmation of equivalent target engagement and functional activity therefore carries a high risk of experimental irreproducibility.

Quantitative Differentiation Evidence for 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one (CAS 2310153-91-2)


Structural Differentiation: Oxolan-3-ylmethoxy vs. Common Azetidine 3-Position Substituents in the CB1 Antagonist Patent Landscape

CAS 2310153-91-2 bears a 3-(oxolan-3-ylmethoxy) substituent on the azetidine ring. In the comprehensive CB1 antagonist patent review by Sharma et al. (2015), the azetidine-based compound series from Merck (US7906652) is described as heterocycle-substituted 3-alkyl azetidine derivatives encompassing a range of 3-position substituents including alkyl, fluoroalkyl, and heterocycle-containing groups [1]. The oxolan-3-ylmethoxy group in this compound provides 2 hydrogen bond acceptors (the ring oxygen and the ether oxygen) and a topological polar surface area contribution distinct from simple alkyl (0 HBA) or fluoroalkyl substituents. Within the review's analyzed patent families, the specific phenoxypropanone N-acyl moiety combined with the oxolan-3-ylmethoxy substitution pattern is structurally unique among the cataloged derivatives [1][2].

CB1 receptor antagonist Azetidine Structure-activity relationship

Target Engagement: CB1 Receptor Antagonism Classification in Drug-Target Databases

The DrugMAP database classifies CAS 2310153-91-2 (as 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' / PMID26161824-Compound-158) as a cannabinoid receptor 1 (CB1) antagonist, with the drug-target relationship annotated at the patented (preclinical) stage for the indication of obesity [1]. By comparison, the clinically evaluated CB1 antagonist rimonabant (SR141716A) was withdrawn due to CNS-mediated psychiatric adverse effects [2]. The patent family US7906652 explicitly claims compounds 'useful as centrally acting drugs' but also for peripheral metabolic indications including NAFLD and NASH, suggesting that structural variants within the series (including the oxolan-3-ylmethoxy derivative) were designed with differential CNS penetration potential [3].

CB1 receptor Antagonist Obesity

Chemical Identity and Purity Specification for Procurement Differentiation

The compound is commercially available through specialty chemical suppliers. The related building block 3-(oxolan-3-ylmethoxy)azetidine (CAS 928064-76-0), which represents the core azetidine fragment of CAS 2310153-91-2, is supplied at a minimum purity specification of 95% (HPLC) by vendors such as AKSci . The full compound CAS 2310153-91-2 has the IUPAC name 1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]-2-phenoxypropan-1-one and the alternative nomenclature 2-Phenoxy-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one, confirming its structural identity across naming conventions . Procurement differentiation from simpler azetidine derivatives (e.g., 3-phenoxyazetidine, CAS 76263-18-8) or non-acylated azetidine building blocks depends on verifying the complete N-acyl-2-phenoxypropan-1-one functionality.

Chemical procurement Purity specification Quality control

Recommended Research and Procurement Application Scenarios for 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one (CAS 2310153-91-2)


Peripheral CB1 Antagonist Screening for Metabolic Disease Drug Discovery

Given its classification as a CB1 receptor antagonist within the Merck azetidine patent family and the review article's emphasis on peripherally restricted CB1 antagonists as a strategy to avoid CNS adverse effects, this compound is best deployed in CB1 binding displacement assays (e.g., [³H]-CP55940 or [³H]-SR141716A competition binding) alongside CNS-penetrant comparators such as rimonabant to empirically assess relative peripheral selectivity [1][2]. The oxolan-3-ylmethoxy substituent, contributing additional hydrogen bond acceptor capacity relative to simple alkyl analogs, provides a testable hypothesis for reduced passive blood-brain barrier permeability.

Structure-Activity Relationship (SAR) Studies on Azetidine 3-Position Substituent Effects

Researchers investigating the SAR of heterocycle-substituted 3-alkyl azetidine derivatives should employ this compound as a representative of the oxolan-3-ylmethoxy substituent class, benchmarking against compounds bearing 3-alkoxy, 3-fluoroalkyl, or unsubstituted 3-alkyl groups from the same patent family (US7906652) [1]. Comparative assessment of CB1 binding affinity (Ki), functional activity (GTPγS binding or cAMP inhibition), and calculated physicochemical descriptors (tPSA, cLogP) across this congeneric series can delineate the specific contribution of the oxolane ether moiety to target engagement and drug-like properties.

Chemical Biology Tool Compound for Endocannabinoid System Investigation

As a patented preclinical CB1 antagonist, this compound can serve as a chemical probe for dissecting CB1-mediated signaling pathways in cellular models (e.g., HEK293 cells expressing human CB1) and in ex vivo tissue preparations. When used in conjunction with CB1 inverse agonists (rimonabant), CB1 neutral antagonists, and CB1 allosteric modulators, the functional activity profile of this compound can help clarify whether the oxolan-3-ylmethoxy azetidine scaffold produces neutral antagonism or inverse agonism—a distinction with significant implications for therapeutic safety [2].

Synthetic Methodology Development Using the Azetidine Core

The compound serves as a structurally authenticated reference standard for synthetic chemistry laboratories developing novel routes to N-acylated 3-alkoxyazetidines. The combination of a strained azetidine ring, an ether-linked tetrahydrofuran, and an α-phenoxy ketone provides a multifunctional substrate for evaluating reaction compatibility (e.g., stability toward nucleophiles, reducing agents, or acidic/basic conditions) relevant to late-stage functionalization strategies in medicinal chemistry [1].

Quote Request

Request a Quote for 1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2-phenoxypropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.